N-cycloheptyl-2-(4-ethylphenyl)quinoline-4-carboxamide
Description
N-cycloheptyl-2-(4-ethylphenyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a 4-ethylphenyl substituent at position 2 of the quinoline ring and a cycloheptyl group attached to the carboxamide nitrogen. Its molecular formula is C₂₆H₂₇N₃O, with a molecular weight of 397.51 g/mol (estimated from analogs in –21).
Properties
IUPAC Name |
N-cycloheptyl-2-(4-ethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-2-18-13-15-19(16-14-18)24-17-22(21-11-7-8-12-23(21)27-24)25(28)26-20-9-5-3-4-6-10-20/h7-8,11-17,20H,2-6,9-10H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFGFRQWILPWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(4-ethylphenyl)quinoline-4-carboxamide typically involves the construction of the quinoline scaffold followed by functionalization. Classical synthesis protocols such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach methods are commonly used for constructing the quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also employed for the construction and functionalization of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(4-ethylphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkyl halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-carboxamide derivatives with altered functional groups .
Scientific Research Applications
N-cycloheptyl-2-(4-ethylphenyl)quinoline-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(4-ethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit translation elongation factor 2 (PfEF2) in Plasmodium falciparum, leading to antimalarial activity . This inhibition disrupts protein synthesis, ultimately resulting in the death of the parasite .
Comparison with Similar Compounds
Substituent Variations on the Quinoline Ring
Modifications at position 2 of the quinoline ring significantly impact bioactivity and physicochemical properties.
Note: *Estimated from analogs.
Key Observations :
Variations in the N-Substituent
The cycloheptyl group on the carboxamide nitrogen distinguishes the target compound from analogs with smaller or aromatic N-substituents.
Key Observations :
- Steric Effects : The cycloheptyl group in the target compound likely increases steric bulk, which could improve selectivity for larger binding pockets but reduce solubility compared to smaller N-substituents (e.g., pyridinylmethyl in ).
- Binding Affinity : Hydrazinyl derivatives () exhibit favorable binding energies in tuberculosis targets, suggesting that substituent flexibility (e.g., hydrazine linkers) may enhance activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
